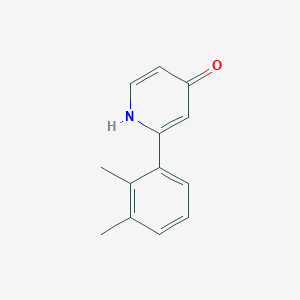
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% (6-ADMP) is an organic compound that belongs to the family of picolinic acids. It is a synthetic, white crystalline solid with a molecular weight of 191.21 g/mol. 6-ADMP is a versatile compound that is used in a variety of scientific and research applications. It is also used as a reagent in organic synthesis, as a catalyst, and as an analytical tool.
Mécanisme D'action
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% acts as an electron acceptor, which allows it to act as a catalyst in a variety of reactions. It is capable of forming a variety of complexes with other molecules, including metal ions and organic compounds. These complexes are then used in a variety of synthetic reactions, such as the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is capable of inhibiting the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% has been shown to inhibit the growth of a variety of fungi, including Aspergillus niger and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% has a number of advantages and limitations for use in laboratory experiments. It is a relatively inexpensive reagent, which makes it ideal for use in a variety of research applications. In addition, it is easy to synthesize and store, and it is stable over a wide range of temperatures and pH levels. However, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% research. It could be used in the development of new drugs and agrochemicals, as well as in the synthesis of polymers and polysaccharides. In addition, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% could be used in the development of new analytical techniques, such as HPLC and LC-MS. Finally, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% could be used in the development of new catalysts for use in a variety of organic synthesis reactions.
Méthodes De Synthèse
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the reduction of 2-amino-3-(3,5-dimethylphenyl)picolinic acid with sodium borohydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The resulting product is a white crystalline solid with a purity of 95%.
Applications De Recherche Scientifique
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst, and as an analytical tool. It is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. In addition, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is used in the synthesis of polymers, polysaccharides, and dyes.
Propriétés
IUPAC Name |
6-amino-3-(3,5-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-5-9(2)7-10(6-8)11-3-4-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWWOHRMCRCDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3,5-dimethylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














